(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methylphenyl)methanolate
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of multiple functional groups, including a tert-butylphenyl group, a hydroxy group, a methylbenzoyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the tert-butylphenyl, hydroxy, methylbenzoyl, and pyridinyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:
Aldol Condensation: This reaction is used to form the pyrrol-2-one core by condensing an aldehyde with a ketone in the presence of a base.
Friedel-Crafts Acylation: This reaction introduces the methylbenzoyl group by reacting an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: This reaction is used to introduce the pyridinyl group by reacting a halogenated pyridine with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their spatial arrangement
Properties
Molecular Formula |
C27H26N2O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O3/c1-17-8-10-19(11-9-17)24(30)22-23(18-12-14-20(15-13-18)27(2,3)4)29(26(32)25(22)31)21-7-5-6-16-28-21/h5-16,23,30H,1-4H3/b24-22+ |
InChI Key |
PBFONPZZAZUSLC-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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